4-{2-Methyl-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine
Description
The compound 4-{2-methyl-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine is a trisubstituted pyrimidine derivative featuring:
- A morpholine ring at position 4 of the central pyrimidine core.
- A 2-methyl group at position 2 of the pyrimidine.
- A piperazine linker at position 6, further substituted with a 2-methylpyrimidin-4-yl group.
This structure is designed to optimize interactions with biological targets, likely enzymes or receptors requiring heterocyclic and polar functional groups.
Properties
IUPAC Name |
4-[2-methyl-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N7O/c1-14-19-4-3-16(20-14)23-5-7-24(8-6-23)17-13-18(22-15(2)21-17)25-9-11-26-12-10-25/h3-4,13H,5-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDFBCFSSJUKHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCN(CC2)C3=CC(=NC(=N3)C)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-{2-Methyl-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine (CAS Number: 2415462-25-6) is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 355.4 g/mol. The structure features a morpholine ring and multiple pyrimidine and piperazine moieties, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₅N₇O |
| Molecular Weight | 355.4 g/mol |
| CAS Number | 2415462-25-6 |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study on benzimidazole derivatives containing morpholine and piperazine showed promising results against various cancer cell lines, suggesting that the structural components of this compound may also facilitate similar interactions with DNA and tumor cells .
Antitubercular Activity
In the context of anti-tubercular activity, derivatives of pyrimidine compounds have demonstrated efficacy against Mycobacterium tuberculosis. A related study reported that certain substituted pyrimidine derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM against M. tuberculosis, indicating that structural analogs could potentially enhance the activity of this compound in combating tuberculosis .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the presence of the morpholine and piperazine rings allows for interactions with various biological targets, including enzymes involved in cancer cell proliferation and pathways associated with bacterial resistance mechanisms.
Study on Antitumor Activity
A study focused on synthesizing morpholine-containing compounds revealed their potential to inhibit tumor growth through DNA binding interactions. The study highlighted that certain derivatives demonstrated selective cytotoxicity against cancer cells while sparing normal human cells, suggesting a favorable therapeutic index for further development .
Evaluation of Antitubercular Efficacy
Another research effort evaluated a series of substituted pyrimidines for their anti-tubercular properties. Among these, compounds with structural similarities to our target compound showed promising activity with low cytotoxicity against human embryonic kidney cells, indicating their potential as safe therapeutic agents .
Scientific Research Applications
Structure and Properties
The compound is characterized by a complex structure that includes multiple functional groups, which contribute to its biological activity. Its molecular formula is , and it features a morpholine ring, pyrimidine derivatives, and a piperazine moiety.
Anticancer Activity
Research has indicated that derivatives of this compound can act as potent inhibitors of specific kinases involved in cancer progression. For instance, compounds with similar structures have been shown to inhibit the phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial in many cancers due to its role in cell growth and survival .
Neurological Disorders
The compound's ability to penetrate the blood-brain barrier makes it a candidate for treating neurological conditions. Studies have explored its effects on cognitive disorders by targeting phosphodiesterase enzymes, which are implicated in memory and learning processes . The selective inhibition of these enzymes may lead to enhanced cognitive function.
Antimicrobial Properties
Emerging studies suggest that this compound exhibits antibacterial activity against various pathogens. The structural modifications present in the compound enhance its interaction with bacterial enzymes, making it a potential lead for developing new antibiotics .
Study on Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry demonstrated that similar pyrimidine derivatives effectively inhibited cancer cell proliferation in vitro. The research highlighted the importance of structural features that enhance binding affinity to target kinases .
Cognitive Enhancement Research
In vivo studies showed that compounds with similar structures improved cognitive performance in rodent models when administered at specific dosages. These findings suggest potential applications in treating conditions like Alzheimer's disease .
Antimicrobial Testing
Recent investigations into the antimicrobial properties of this class of compounds revealed significant activity against resistant bacterial strains, indicating their potential as novel therapeutic agents .
Data Table: Summary of Applications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Differences and Functional Group Impacts
Key Observations:
- Piperazine vs. Piperidine Linkers : Piperazine (as in the target compound) enhances solubility and hydrogen-bonding capacity compared to piperidine derivatives, which may improve target engagement .
- Electron-Withdrawing Groups : The 4,4-difluoropiperidinyl group in compound 75 reduces metabolic degradation, improving pharmacokinetics .
Physicochemical and Pharmacokinetic Properties
Table 2: Calculated Physicochemical Parameters (Comparative)
| Parameter | Target Compound (Predicted) | Compound 75 | Compound 4a | Compound |
|---|---|---|---|---|
| XlogP | ~1.5 | 2.1 | 2.8 | 1.2 |
| Hydrogen Bond Acceptors | 8 | 7 | 9 | 5 |
| Topological Polar Surface Area (Ų) | ~85 | 78 | 110 | 63.6 |
Analysis:
- The target compound’s moderate lipophilicity (XlogP ~1.5) suggests balanced membrane permeability and solubility, favorable for oral bioavailability.
- A high hydrogen bond acceptor count (8 predicted) may enhance target binding but reduce blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
